

An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-chlorobenzophenone-d5

Cat. No.: B124309

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Amino-5-chlorobenzophenone-d5**, a deuterated analog of a key intermediate in pharmaceutical synthesis.

Core Chemical Properties

2-Amino-5-chlorobenzophenone-d5 is the deuterium-labeled version of 2-Amino-5-chlorobenzophenone. The deuteration is specifically on the phenyl ring that is not substituted with the amino and chloro groups. This stable isotope-labeled compound is primarily utilized in analytical and research settings, particularly in pharmacokinetic and metabolic studies of pharmaceuticals.^{[1][2]}

Physicochemical Data

The following table summarizes the key chemical and physical properties of **2-Amino-5-chlorobenzophenone-d5** and its non-deuterated parent compound for comparison.

Property	2-Amino-5-chlorobenzophenone-d5	2-Amino-5-chlorobenzophenone (Non-labeled)
Molecular Formula	C ₁₃ H ₅ D ₅ ClNO[1][2]	C ₁₃ H ₁₀ ClNO[3][4][5]
Molecular Weight	236.71 g/mol [1][2][6]	231.68 g/mol [4][5][7]
Exact Mass	236.0764 Da (Calculated)	231.0451 Da[3][5]
CAS Number	65854-72-0[2][3]	719-59-5[4][5]
Appearance	Crystalline Solid[8]	Crystalline Solid[8]
Melting Point	Not specified	96-98 °C[9]
Solubility	Not specified	DMF: 1 mg/ml, DMSO: 2 mg/ml, Ethanol: 1 mg/ml[10]
IUPAC Name	(2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone[3][6][11]	(2-amino-5-chlorophenyl)phenylmethanone[4][5]
Synonyms	2-Benzoyl-4-chloroaniline-d5, (2-amino-5-chlorophenyl)(phenyl-d5)methanone	2-Benzoyl-4-chloroaniline, 4-Chloro-2-benzoylaniline[4]
InChI Key	ZUWXHHBROGLWNH-UHFFFAOYSA-N[4][10] (Same for both)	ZUWXHHBROGLWNH-UHFFFAOYSA-N[4][10]
SMILES	O=C(C1=C(N)C=CC(Cl)=C1)C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H][11]	C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N[4][5]

Role in Pharmaceutical Development

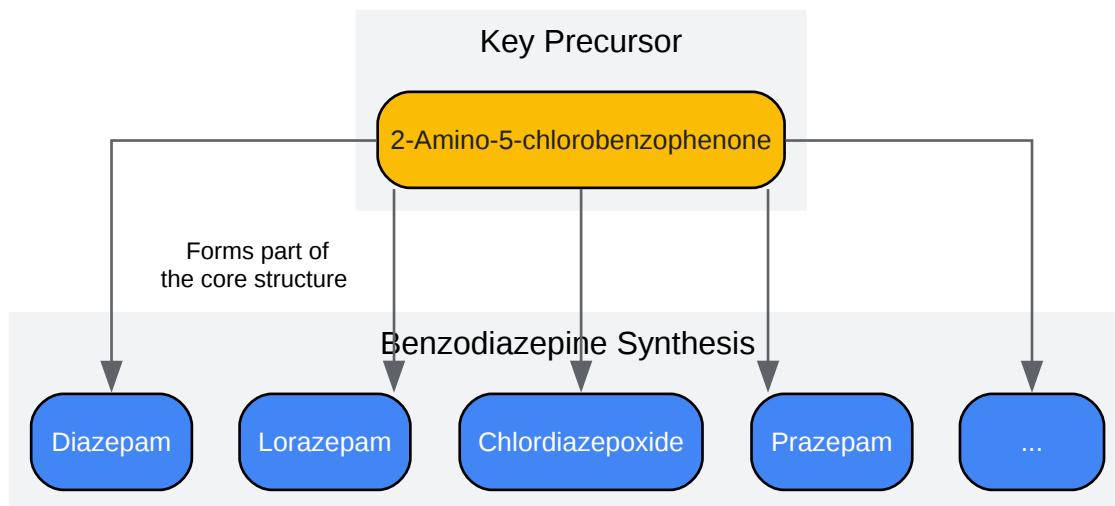
The primary application of **2-Amino-5-chlorobenzophenone-d5** is as an internal standard for quantitative analysis using methods like NMR, GC-MS, or LC-MS.[1] Stable isotope-labeled compounds are ideal internal standards because they co-elute with the analyte and have

nearly identical ionization efficiency, but are distinguishable by mass, leading to highly accurate quantification in complex biological matrices.

The non-labeled parent compound, 2-Amino-5-chlorobenzophenone, is a crucial precursor in the synthesis of several benzodiazepine drugs.^{[4][9][10]} These include:

- Diazepam^[10]
- Lorazepam^[4]
- Chlordiazepoxide^[4]
- Prazepam^[4]
- Oxazepam^[10]
- Alprazolam^[10]

Given that 2-Amino-5-chlorobenzophenone is also a known metabolite of diazepam, the deuterated version is valuable for metabolic and pharmacokinetic tracer studies.^[6]



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Figure 1: Precursor relationship to benzodiazepines.

Experimental Protocols

While specific synthesis protocols for the deuterated version are proprietary, the synthesis of the parent compound, 2-Amino-5-chlorobenzophenone, is well-documented. These methods can be adapted using deuterated starting materials.

Synthesis Protocol via Isoxazole Reduction

One common method involves the reduction of an isoxazole intermediate using iron powder.[\[4\]](#) [\[12\]](#) This method is advantageous for large-scale production as it uses inexpensive reagents and avoids the reduction of the carbonyl group.[\[12\]](#)

Methodology:

- Raw Material Preparation: Prepare isoxazole, toluene, iron powder, and hydrochloric acid in a mass ratio of approximately 1:2.5:0.5:1.2.[\[12\]](#)
- Reaction: Charge a reaction vessel with toluene, hydrochloric acid, the isoxazole precursor, and iron powder.[\[12\]](#)
- Reflux: Slowly heat the mixture to reflux and maintain the temperature. The reaction is monitored via sampling until completion.[\[12\]](#)
- Work-up: After the reaction is complete, separate the iron sludge via filtration.[\[12\]](#)
- Isolation: Cool the filtrate and centrifuge to isolate the wet product.[\[12\]](#)
- Purification: The crude product is then dried and can be further purified by recrystallization from a solvent like ether to yield crystals.[\[13\]](#)

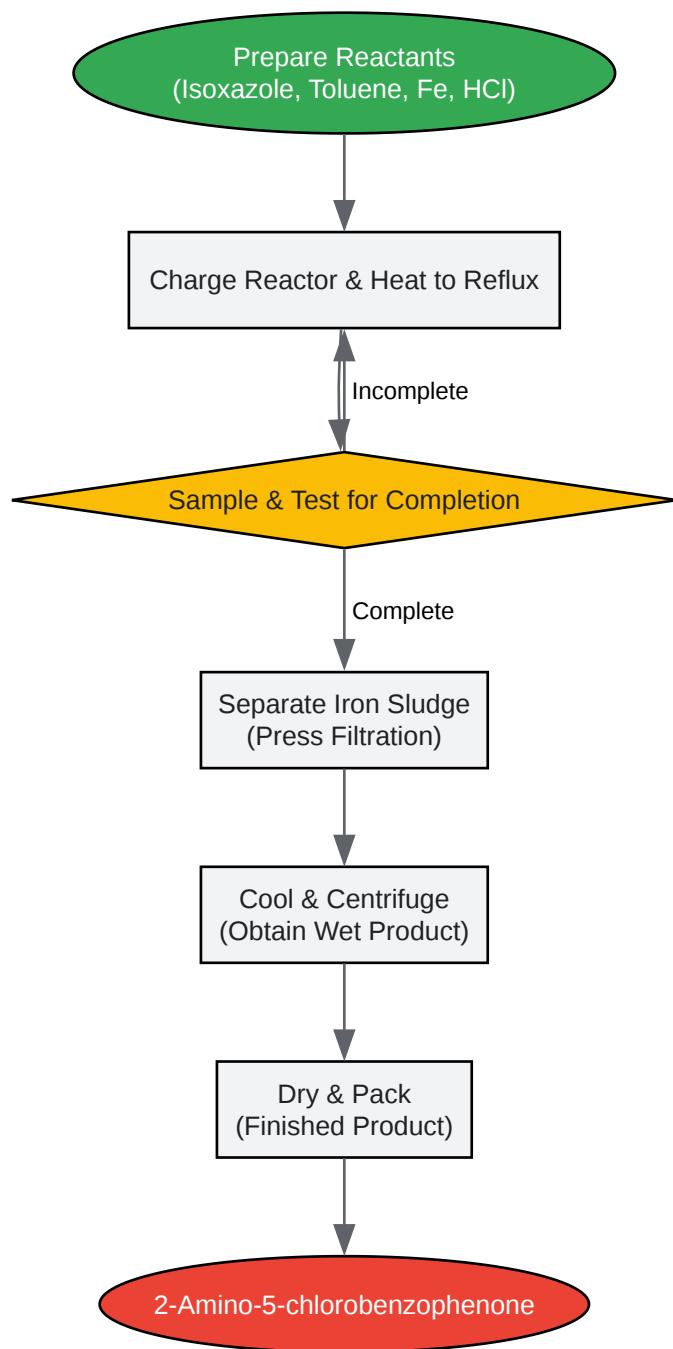
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Figure 2: Workflow for Isoxazole Reduction Synthesis.

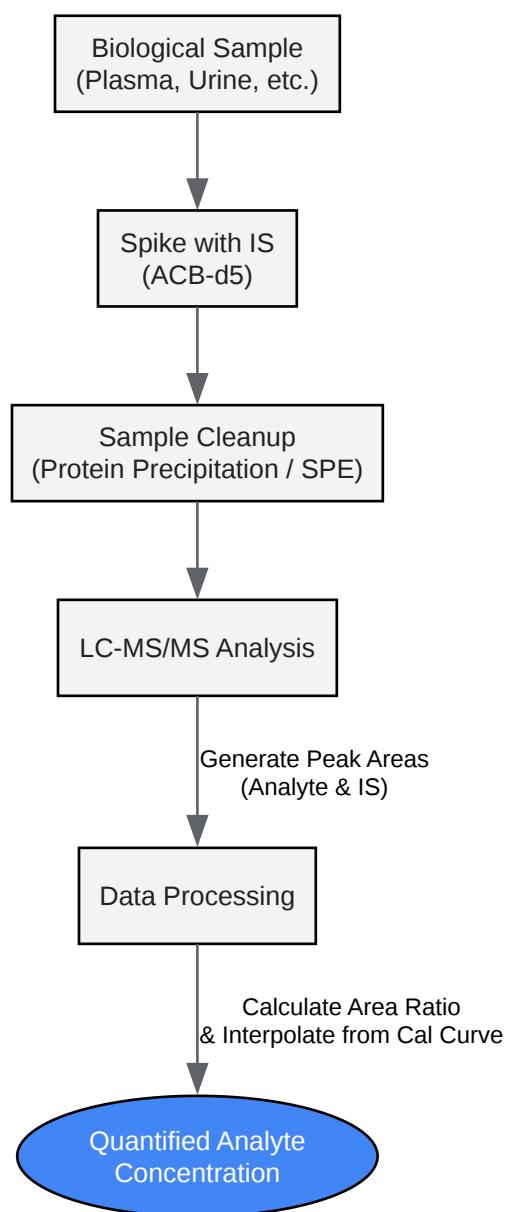
Analytical Protocol: LC-MS/MS Quantification using a Deuterated Internal Standard

This protocol outlines the typical use of **2-Amino-5-chlorobenzophenone-d5** as an internal standard (IS) for quantifying its non-labeled analog in a biological sample (e.g., plasma).

Methodology:

- Stock Solutions: Prepare stock solutions of both the analyte (2-Amino-5-chlorobenzophenone) and the internal standard (**2-Amino-5-chlorobenzophenone-d5**) in a suitable organic solvent (e.g., methanol).
- Calibration Standards & Quality Controls (QCs): Create a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte. Prepare QCs at low, medium, and high concentrations.
- Sample Preparation:
 - To an aliquot of each unknown sample, calibration standard, and QC, add a fixed volume of the IS stock solution.
 - Perform a sample cleanup procedure, such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE), to remove matrix interferences.
 - Centrifuge the samples and transfer the supernatant to autosampler vials for analysis.
- LC-MS/MS Analysis:
 - Inject the prepared samples onto an appropriate HPLC/UHPLC system (e.g., a C18 column) coupled to a triple quadrupole mass spectrometer.
 - Develop a chromatographic method to separate the analyte from other matrix components.
 - Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).
- Data Analysis:
 - Integrate the peak areas for both the analyte and the IS.

- Calculate the ratio of the analyte peak area to the IS peak area.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone-d5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124309#2-amino-5-chlorobenzophenone-d5-chemical-properties>

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